molecular formula C8H14ClNO4S B2859819 Methyl 2-(1-chlorosulfonylpiperidin-4-yl)acetate CAS No. 1403992-09-5

Methyl 2-(1-chlorosulfonylpiperidin-4-yl)acetate

Cat. No.: B2859819
CAS No.: 1403992-09-5
M. Wt: 255.71
InChI Key: HTGHTQJETZNXHV-UHFFFAOYSA-N
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Description

Methyl 2-(1-chlorosulfonylpiperidin-4-yl)acetate is a piperidine derivative featuring a chlorosulfonyl group (-SO₂Cl) at the nitrogen atom and a methyl ester substituent at the 4-position of the piperidine ring. The chlorosulfonyl group enhances electrophilicity, making it reactive toward nucleophiles, while the ester moiety provides versatility for further functionalization.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-(1-chlorosulfonylpiperidin-4-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14ClNO4S/c1-14-8(11)6-7-2-4-10(5-3-7)15(9,12)13/h7H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTGHTQJETZNXHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1CCN(CC1)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(1-chlorosulfonylpiperidin-4-yl)acetate typically involves the reaction of piperidine derivatives with chlorosulfonyl compounds. One common method includes the reaction of 4-piperidone with chlorosulfonic acid, followed by esterification with methanol to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets pharmaceutical-grade standards.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(1-chlorosulfonylpiperidin-4-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the chlorosulfonyl group to a sulfonamide.

    Substitution: Nucleophilic substitution reactions can replace the chlorosulfonyl group with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfonic acids, sulfonamides, and various substituted piperidine derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Methyl 2-(1-chlorosulfonylpiperidin-4-yl)acetate has several applications in scientific research, primarily due to its unique chemical structure featuring both chlorosulfonyl and piperidine moieties. This combination gives it specific reactivity and biological activity, making it a valuable intermediate in synthetic chemistry and a potential candidate for drug development.

Scientific Research Applications

Chemistry
this compound serves as an intermediate in synthesizing more complex organic molecules. Its chlorosulfonyl group can undergo various chemical reactions such as oxidation, reduction, and nucleophilic substitution, allowing chemists to create a variety of derivatives.

  • Oxidation: The compound can be oxidized to form sulfonic acid derivatives using oxidizing agents like potassium permanganate and hydrogen peroxide.
  • Reduction: Reduction reactions can convert the chlorosulfonyl group to a sulfonamide, utilizing reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution: Nucleophilic substitution reactions can replace the chlorosulfonyl group with nucleophiles like amines or thiols under basic conditions.

The major products formed from these reactions include sulfonic acids, sulfonamides, and various substituted piperidine derivatives, contingent on the specific reagents and conditions used.

Biology
This compound can be employed in studying enzyme inhibition and receptor binding because of its structural similarity to biologically active molecules. The chlorosulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules, thus modulating their activity. This interaction can lead to changes in cellular pathways and biological responses.

Industry
this compound is used in producing specialty chemicals and as a building block for various industrial processes. Industrial production involves optimized synthetic routes for yield and purity, often using continuous flow reactors and advanced purification techniques to meet pharmaceutical-grade standards.

Chemical Reactions Analysis

This compound can undergo several types of chemical reactions:

  • Oxidation: Forms sulfonic acid derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
  • Reduction: Converts the chlorosulfonyl group to a sulfonamide. Reducing agents like lithium aluminum hydride or sodium borohydride are often employed.
  • Substitution: Nucleophilic substitution reactions can replace the chlorosulfonyl group with other nucleophiles, such as amines or thiols under basic conditions.

Mechanism of Action

The mechanism of action of Methyl 2-(1-chlorosulfonylpiperidin-4-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorosulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules, thereby modulating their activity. This interaction can lead to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

Table 1: Key Properties of Methyl 2-(1-Chlorosulfonylpiperidin-4-yl)acetate and Analogues
Compound Name Molecular Formula Molar Mass (g/mol) Key Functional Groups Applications/Reactivity
This compound C₈H₁₄ClNO₅S ~271.5 Chlorosulfonyl, ester, piperidine Likely intermediate for sulfonamide synthesis
Methyl 2-(1-(6-chloropyridazin-3-yl)piperidin-4-yl)acetate C₁₂H₁₆ClN₃O₂ 269.73 Chloropyridazinyl, ester, piperidine Pharmaceutical intermediates (e.g., kinase inhibitors)
Methyl 2-[Bis(benzylthio)phosphoryl]acetate C₁₆H₁₇O₃PS₂ 352.4 Phosphoryl, benzylthio, ester Horner–Wadsworth–Emmons reagent for α,β-unsaturated esters


Key Observations :

  • Chlorosulfonyl vs. Chloropyridazinyl Substituents : The chlorosulfonyl group in the target compound confers higher electrophilicity compared to the chloropyridazinyl group in the analogue from . This difference likely influences reactivity in nucleophilic substitution or sulfonamide-forming reactions .
  • Phosphoryl vs. Sulfonyl Groups : Methyl 2-[Bis(benzylthio)phosphoryl]acetate () acts as a phosphorus-based reagent for olefination, whereas the target compound’s sulfonyl group is more suited for sulfonylation or as a leaving group .
Ester Reactivity
  • The methyl ester in the target compound is analogous to esters in other intermediates (e.g., ’s (S)-methyl 2-((1,3-dioxoisoindolin-2-yl)oxy)-3-phenylpropanoate). However, the presence of the chlorosulfonyl group may sterically hinder ester hydrolysis or transesterification compared to simpler esters .
  • In contrast, Methyl 2-[Bis(benzylthio)phosphoryl]acetate () leverages its phosphoryl group for stereoselective HWE reactions, achieving >90% yield in α,β-unsaturated ester synthesis under mild conditions .
Piperidine Ring Modifications
  • The piperidine ring in the target compound is functionalized at both the 1- and 4-positions, unlike the compound in , which substitutes the 1-position with a heteroaromatic chloropyridazinyl group. This difference may affect ring conformation and biological activity .

Biological Activity

Methyl 2-(1-chlorosulfonylpiperidin-4-yl)acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

  • IUPAC Name : Methyl 2-(1-(chlorosulfonyl)piperidin-4-yl)acetate
  • Molecular Formula : C8H14ClNO4S
  • Molecular Weight : 239.72 g/mol
  • CAS Number : 1403992-09-5

This compound acts primarily as an inhibitor of specific enzymes involved in various biological pathways. The chlorosulfonyl group is known to enhance the reactivity of the compound, allowing it to interact with nucleophilic sites in proteins, potentially leading to inhibition of target enzymes.

Enzyme Inhibition

Research indicates that compounds with similar structures can inhibit matrix metalloproteinases (MMPs), which play significant roles in tissue remodeling and cancer progression. The sulfonyl group may facilitate binding to the active site of MMPs, thereby inhibiting their activity.

Biological Activity

The biological activity of this compound has been evaluated in various studies, showing promising results in several areas:

Anticancer Activity

Recent studies suggest that this compound exhibits anticancer properties by inhibiting cell proliferation and inducing apoptosis in cancer cell lines. For instance, compounds with similar piperidine structures have demonstrated efficacy against breast cancer and lung cancer cells by disrupting cellular signaling pathways involved in growth and survival.

Case Studies

  • Breast Cancer Inhibition : A study demonstrated that derivatives of piperidine compounds significantly reduced the viability of breast cancer cells in vitro. The mechanism was attributed to the inhibition of MMPs, which are crucial for cancer metastasis.
  • Lung Cancer Cell Line Study : In another investigation, this compound showed a reduction in lung cancer cell proliferation by inducing cell cycle arrest at the G1 phase.

Data Table: Biological Activity Summary

Biological ActivityMechanismReference
AnticancerMMP Inhibition
Apoptosis InductionDisruption of signaling
Cell ProliferationCell cycle arrest

Toxicity and Safety Profile

Toxicological assessments indicate that this compound has moderate toxicity. It is classified as harmful if swallowed and may cause skin irritation. Safety measures should be taken during handling to minimize exposure risks.

Q & A

Q. Optimization Tips :

  • Use Schlenk techniques to exclude moisture.
  • Monitor reaction progress via TLC or HPLC (e.g., using sodium acetate/sodium 1-octanesulfonate buffer at pH 4.6 with methanol ).

Basic: What spectroscopic and crystallographic methods are used to characterize this compound?

Answer:

  • NMR : ¹H and ¹³C NMR identify proton environments and carbon frameworks. For example, the methyl ester group typically resonates at δ ~3.6–3.7 ppm (¹H) and δ ~50–55 ppm (¹³C) .

  • X-ray crystallography : Single-crystal studies (e.g., using SHELX programs ) resolve the 3D structure. Key parameters for similar piperidine derivatives include:
ParameterValue (Example)Source
Space groupMonoclinic (C2/c)
Cell dimensionsa = 29.96 Å, b = 20.40 Å
Hydrogen bondingN–H⋯O interactions (~2.8 Å)
  • Mass spectrometry : High-resolution MS confirms molecular weight (e.g., m/z 317.79 for related compounds ).

Basic: How is purity assessed, and what chromatographic systems are recommended?

Answer:

  • HPLC : Use a C18 column with a mobile phase of methanol and sodium acetate/1-octanesulfonate buffer (65:35 v/v, pH 4.6) . Retention times are calibrated against reference standards.
  • Melting point : Sharp melting ranges (e.g., 150–152°C) indicate purity.
  • Elemental analysis : Validate C, H, N, S, and Cl content within ±0.4% of theoretical values .

Advanced: How are crystallographic data contradictions resolved during structural refinement?

Answer:
Discrepancies in electron density maps or thermal parameters often arise from disorder or twinning. Strategies include:

  • SHELX refinement : Use SHELXL-2018 for iterative least-squares adjustments. Apply TWIN/BASF commands for twinned crystals .
  • Hydrogen bonding analysis : Validate intermolecular interactions (e.g., N–H⋯O) against geometric criteria (distance <3.0 Å, angle >120°) .
  • Cross-validation : Compare experimental data (XRD) with computational models (DFT) to confirm torsion angles and conformations .

Advanced: How can structure-activity relationships (SAR) guide modifications for enhanced bioactivity?

Answer:

  • Piperidine ring modifications : Introducing substituents (e.g., fluorobenzyl groups) alters steric and electronic profiles, impacting receptor binding .
  • Sulfonyl group tuning : Replace chlorosulfonyl with methylsulfonyl to modulate solubility and metabolic stability .
  • Ester hydrolysis : Convert the methyl ester to a free acid for improved pharmacokinetics, as seen in related compounds .

Q. Example SAR Table :

ModificationBioactivity ImpactSource
Fluorobenzyl additionIncreased CNS permeability
Sulfonyl group removalReduced cytotoxicity

Advanced: How should conflicting analytical data (e.g., NMR vs. XRD) be addressed?

Answer:

  • Cross-technique validation : Compare NMR-derived torsional angles with XRD data. For example, a -126.2° C3–C4–C6–C9 torsion in XRD should align with coupling constants in NMR.
  • Dynamic effects : Use variable-temperature NMR to assess conformational flexibility that XRD static models may miss .
  • Computational docking : Validate conflicting data with molecular dynamics simulations (e.g., Gaussian 16) to resolve discrepancies .

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